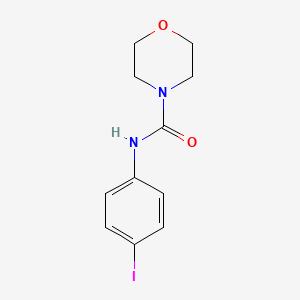

N-(4-碘苯基)吗啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of morpholines and their carbonyl-containing analogs often starts from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs can be synthesized in good to excellent yields by a single methodology under similar reaction conditions .Chemical Reactions Analysis

The chemical reactions involving morpholines are diverse and complex. They often involve the use of 1,2-amino alcohols and their derivatives as the most common starting materials for the preparation of morpholines . The synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has also been demonstrated .科学研究应用

合成与结构分析

合成与抗肿瘤活性:化合物N-(4-碘苯基)吗啉-4-甲酰胺及其衍生物已被合成并研究其抗肿瘤活性。例如,3-氨基-N-[4-氯-3-(三氟甲基)苯基]-4-吗啉基-1H-吲唑-1-甲酰胺等相关化合物的合成和晶体结构已详细说明,突出了它们对 A549 和 BGC-823 等癌细胞系的抑制能力 (Ji 等人,2018)。类似地,1-(3-氨基-4-吗啉基-1H-吲唑-1-羰基)-N-(4-甲氧基苯基)环丙烷-1-甲酰胺等化合物对一些癌细胞系表现出显着的抑制活性 (Lu 等人,2021)。

化学行为和相互作用

与其他化学物质的反应:研究表明,吗啉及其衍生物在与其他化学物质相互作用时表现出有趣的化学行为。例如,已经探索了吗啉及其三甲基甲硅烷基衍生物在与三甲基甲硅烷基异氰酸酯反应中的行为,揭示了互变异构体混合物的形成以及吗啉取代基和所用异氰酸酯类型对所得产物组成和结构的影响 (Belova 等人,2022)。

缓蚀:研究还深入探讨了基于吗啉的甲酰胺衍生物在酸性介质中用作低碳钢的缓蚀剂。研究结果表明,这些化合物在钢表面形成保护膜,有效抑制腐蚀 (Nnaji 等人,2017)。

生化和药理活性

生物活性与癌症治疗:已经研究了各种吗啉衍生物的合成、晶体结构和生物活性,其中许多显示出对癌细胞系增殖的有效抑制 (Lu 等人,2017)。这突出了这些化合物在癌症治疗中的潜力。

合成与抗肿瘤活性:已经合成并研究了各种其他吗啉衍生物的抗肿瘤活性,表明这些化合物在药物化学和肿瘤学研究中的潜力 (Hao 等人,2017)。

属性

IUPAC Name |

N-(4-iodophenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O2/c12-9-1-3-10(4-2-9)13-11(15)14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMDIPSFWJOFTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC=C(C=C2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)

![6-Chloro-5-methyl-N-[2-(4-methylpiperazin-1-YL)propyl]pyridine-3-sulfonamide](/img/structure/B2977655.png)

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-3-methoxybenzamide](/img/structure/B2977656.png)

![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

![4-oxo-N-(4-(trifluoromethyl)phenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2977666.png)